Brilliant Blue FCF
Overview
Description
1 or Acid Blue 9, is a synthetic organic compound primarily used as a blue colorant in processed foods, medications, dietary supplements, and cosmetics . It is classified as a triarylmethane dye and is known for its vibrant blue color. The compound is denoted by the E number E133 and has a color index of 42090 . It appears as a blue powder and is soluble in water and glycerol, with a maximum absorption at about 628 nanometers .
Mechanism of Action
Target of Action
Brilliant Blue FCF primarily targets purinergic receptors . These receptors play a crucial role in various cellular processes, including inflammatory responses .
Mode of Action
This compound interacts with its targets by hindering the purinergic receptors . This interaction limits cell proliferation, which may lead to intimal hyperplasia .
Biochemical Pathways
It is known that the compound’s action on purinergic receptors can influence various cellular processes, including those related to inflammation .
Result of Action
The primary result of this compound’s action is the limitation of cell proliferation, which can prevent the development of intimal hyperplasia . This was demonstrated in a study where the effects of this compound were tested on rat aortic cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound is attracted to and sorbed in acidic soils due to its large size and ionic charge . Soil composition and flow velocity can also affect the level of sorption of this compound .
Biochemical Analysis
Biochemical Properties
Brilliant Blue FCF has been found to interact with various biomolecules. For instance, it has been shown to form an inclusion complex with β-cyclodextrin in an aqueous medium . This interaction allows for the controlled release of this compound from the complex .
Cellular Effects
It is known that the dye can be encapsulated within the nano hydrophobic cavity of β-cyclodextrin , which could potentially influence cellular processes.
Molecular Mechanism
Its ability to form an inclusion complex with β-cyclodextrin suggests that it may exert its effects through interactions with this molecule .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have not been extensively studied. A method has been developed for the determination of this compound in food and cosmetic samples using ionic liquid independent disperse liquid–liquid micro-extraction coupled with UV-Visible spectroscopy .
Metabolic Pathways
It is known that the dye can form an inclusion complex with β-cyclodextrin , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this molecule.
Transport and Distribution
Its ability to form an inclusion complex with β-cyclodextrin suggests that it may be transported and distributed in a manner similar to this molecule .
Subcellular Localization
Its ability to form an inclusion complex with β-cyclodextrin suggests that it may be localized in a manner similar to this molecule .
Preparation Methods
Brilliant Blue FCF is synthesized through the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The industrial production typically involves the following steps:
Condensation Reaction: 2-formylbenzenesulfonic acid reacts with aniline derivatives.
Oxidation: The resulting product is oxidized using agents such as chromium or manganese compounds.
Salt Formation: The dye is usually produced as a disodium salt, but diammonium, calcium, and potassium salts are also permitted.
Chemical Reactions Analysis
Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, altering its color properties.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups.
Common reagents used in these reactions include chromium and manganese compounds for oxidation and reducing agents like sodium dithionite for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Brilliant Blue FCF has a wide range of applications in scientific research:
Comparison with Similar Compounds
Brilliant Blue FCF is unique among similar compounds due to its specific chemical structure and properties. Similar compounds include:
Acid Green 3: Another synthetic dye used in various applications.
Acid Green 9: Similar in structure and used for similar purposes.
Compared to these dyes, this compound is more widely used in the food industry and has a broader range of applications in scientific research and medicine.
Properties
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHZXLIDFTYFHQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2Na2O9S3 | |
Record name | BRILLIANT BLUE FCF | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25305-78-6 (Parent) | |
Record name | Brilliant Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020189 | |
Record name | FD&C Blue No. 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Reddish-blue powder or granules, Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BRILLIANT BLUE FCF | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FD&C Blue 1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1965 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |
Record name | Brilliant Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |
CAS No. |
3844-45-9, 2650-18-2; 3844-45-9 | |
Record name | Brilliant Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | FD&C Blue No. 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM N-ETHYL-N-4-((4-(ETHYL((3-SULFOPHENYL)METHYL)AMINO)PHENYL)(2-SULFOPHENYL)METHYLENE)-2,5-CYCLOHEXADIEN-1-YLIDENE)-3-SULFOBENZENEMETHANAMINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPQ093M8HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Brilliant Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
283 °C (decomposes) | |
Record name | Brilliant Blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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